Lipophilicity (LogP) Divergence: Meta-Bromo Derivative Is Significantly Less Lipophilic Than the Ortho-Bromo Congener
The target compound (meta-bromo substitution) exhibits a LogP of approximately 3.38–3.42 , whereas the ortho-bromo positional isomer, Boc-(S)-3-Amino-4-(2-bromophenyl)butyric acid (CAS 403661-78-9), displays a markedly higher LogP of 3.95 . This ΔLogP of –0.53 to –0.57 units represents a substantial difference in hydrophobic character that directly influences reversed-phase HPLC retention time, solid-phase extraction recovery, and the lipophilic contribution of the building block to downstream peptide or small-molecule physicochemical profiles.
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 3.38–3.42; XLogP3-AA = 3.1 [1] |
| Comparator Or Baseline | Boc-(S)-3-Amino-4-(2-bromophenyl)butyric acid (CAS 403661-78-9): LogP = 3.95; XLogP3-AA not reported |
| Quantified Difference | ΔLogP ≈ –0.53 to –0.57; ortho-isomer is substantially more lipophilic |
| Conditions | LogP values derived from computational prediction (multiple algorithm sources); experimental LogP values not available for direct comparison |
Why This Matters
In procurement decisions, this LogP differential is critical: If a project requires reduced non-specific binding or improved aqueous solubility of intermediates, the meta-bromo target compound is preferable; if higher membrane partitioning is desired, the ortho-isomer may be more suitable—blind substitution would confound SAR interpretation.
- [1] PubChem. Compound Summary for CID 59862250: 4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid. National Center for Biotechnology Information, 2025. View Source
